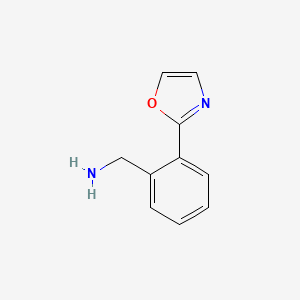

2-(2-Oxazolyl)benzenemethanamine

Description

Contextualization within Aromatic Heterocyclic Chemistry

Aromatic heterocyclic chemistry is a vast and vital area of organic chemistry, focusing on cyclic compounds that contain at least one atom other than carbon within their ring structure. openaccessjournals.com These compounds are ubiquitous in nature and are fundamental to many biological processes. nveo.org The oxazole (B20620) ring in 2-(2-Oxazolyl)benzenemethanamine places it firmly within this class. Oxazole itself is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. wikipedia.orgnumberanalytics.com This structural feature imparts specific electronic and reactive properties to the molecule, influencing its behavior in chemical reactions and its potential interactions with biological systems. numberanalytics.com The fusion of this heterocyclic motif with a benzene (B151609) ring, as seen in the benzenemethanamine portion, creates a molecule with a distinct chemical personality, ripe for exploration.

Significance of Oxazole and Benzenemethanamine Structural Motifs in Chemical Synthesis

The oxazole ring is a versatile building block in organic synthesis. slideshare.net Its derivatives are known to exhibit a wide array of biological activities, making them attractive targets for pharmaceutical and agrochemical research. slideshare.nettaylorandfrancis.com The oxazole nucleus is found in various natural products and has been incorporated into numerous clinically used drugs. slideshare.nettaylorandfrancis.com The synthesis of oxazole-containing compounds is a well-established area of research, with methods like the Robinson-Gabriel synthesis being classical examples. wikipedia.org

The benzenemethanamine (also known as benzylamine) moiety is an important aromatic amine. google.com Aromatic amines are a cornerstone of organic synthesis, serving as precursors to a vast number of more complex molecules, including dyes, polymers, and pharmaceuticals. numberanalytics.comontosight.ai The amino group attached to the benzene ring can be readily modified, allowing for the construction of a diverse range of derivatives. wisdomlib.org Benzylamine (B48309) itself is used as an intermediate in the production of various chemicals and as a corrosion inhibitor. echemi.com The combination of these two motifs in this compound creates a bifunctional molecule with potential for a variety of chemical transformations and applications.

Research Landscape and Key Areas of Investigation for this compound

While specific research on this compound is not as extensively documented in publicly available literature as its individual components, the research landscape can be inferred from the study of analogous structures. Key areas of investigation for compounds featuring both oxazole and aromatic amine functionalities often revolve around:

Synthesis of Novel Derivatives: Researchers are frequently engaged in developing new and efficient synthetic routes to create libraries of related compounds. This can involve modifying the substitution patterns on either the oxazole or the benzene ring to fine-tune the molecule's properties.

Coordination Chemistry: The nitrogen atoms in both the oxazole ring and the amino group can act as ligands, binding to metal ions. This makes such compounds interesting for the development of new catalysts and materials with specific electronic or magnetic properties.

Medicinal Chemistry: Given the established biological activities of both oxazoles and aromatic amines, a primary focus of research is the exploration of their potential as therapeutic agents. This includes screening for anticancer, antimicrobial, and anti-inflammatory activities, among others. taylorandfrancis.comnih.gov

Overview of the Scholarly Importance of Aromatic Amines and Heterocyclic Compounds

The scholarly importance of both aromatic amines and heterocyclic compounds cannot be overstated. They are fundamental classes of organic molecules that have profoundly impacted numerous scientific disciplines.

Aromatic amines are crucial intermediates in the chemical industry, forming the basis for a vast array of synthetic products. numberanalytics.com Their role in the synthesis of pharmaceuticals is particularly noteworthy, with a significant percentage of all drugs containing an aromatic amine moiety. ontosight.ai They are also essential in the production of dyes, agrochemicals, and polymers. numberanalytics.comnih.gov

Heterocyclic compounds are even more pervasive, forming the structural core of countless natural products, including vitamins, hormones, and alkaloids. nveo.org A vast majority of pharmaceuticals contain at least one heterocyclic ring, highlighting their immense importance in drug discovery and development. nveo.orgijsrtjournal.com Their diverse structures and properties make them indispensable tools for chemists and biologists alike. openaccessjournals.com

The combination of these two privileged structural classes in this compound underscores its potential as a valuable subject for academic and industrial research.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1211529-03-1 |

|---|---|

Molecular Formula |

C10H10N2O |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

[2-(1,3-oxazol-2-yl)phenyl]methanamine |

InChI |

InChI=1S/C10H10N2O/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-6H,7,11H2 |

InChI Key |

FXIIJLSVCDPHPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CN)C2=NC=CO2 |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of 2 2 Oxazolyl Benzenemethanamine

Transformations of the Methanamine Group

The primary amine of the methanamine group is a key site of reactivity, readily undergoing common amine reactions.

Amine Reactivity (e.g., Alkylation, Acylation)

The nitrogen atom of the aminomethyl group possesses a lone pair of electrons, rendering it nucleophilic and basic. This allows for a variety of chemical transformations, including alkylation and acylation.

Alkylation: The amine can be alkylated by treatment with alkyl halides. For instance, chiral 2-(aminomethyl)oxazolines have been synthesized and studied in alkylation reactions involving a strong base and alkyl halides. rsc.org The tertiary amine derivative can be efficiently alkylated at the α-carbon center. rsc.org

Acylation: The amine readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is often used to introduce a protecting group or to synthesize more complex molecular architectures.

Reactivity of the Oxazole (B20620) Ring

The oxazole ring, while aromatic, exhibits a distinct reactivity pattern compared to benzene (B151609), being susceptible to both oxidation and reduction, as well as ring-opening reactions under certain conditions.

Oxidation Reactions of the Oxazole Moiety

The oxazole ring is generally susceptible to oxidation, which can lead to ring cleavage. pharmaguideline.com Oxidizing agents like cold potassium permanganate, chromic acid, and ozone can open the oxazole ring. pharmaguideline.com Substituted oxazoles can also form N-oxides. pharmaguideline.com Photolysis of oxazole rings can also lead to oxidation products. semanticscholar.org

Reduction Reactions of the Oxazole Moiety

The reduction of the oxazole ring can also result in ring cleavage, yielding open-chain products. pharmaguideline.com While oxazoles are relatively stable to some reducing agents, others can induce cleavage. slideshare.net For example, polarographic reduction in protic solvents like methanol (B129727) occurs at the C-2 position of the oxazole ring. semanticscholar.org

Ring-Opening Reactions

Nucleophilic attack on the oxazole ring often leads to ring cleavage rather than substitution. pharmaguideline.com For instance, in the presence of ammonia (B1221849) or formamide, oxazoles can be converted to imidazoles through a ring-cleavage mechanism. pharmaguideline.com The C2-position is the most electron-deficient and a primary site for nucleophilic attack. pharmaguideline.com Lithiated oxazoles are known to be unstable and can break down into open-chain isocyanides. pharmaguideline.com

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The benzene ring of 2-(2-Oxazolyl)benzenemethanamine can undergo both electrophilic and nucleophilic aromatic substitution, with the regioselectivity being influenced by the directing effects of the substituents.

Electrophilic Aromatic Substitution: Electrophilic aromatic substitution (EAS) on a substituted benzene ring involves the attack of an electrophile on the electron-rich aromatic system. masterorganicchemistry.commasterorganicchemistry.com The rate and position of substitution are governed by the nature of the existing substituents. libretexts.org The oxazolyl group and the methanamine group will influence the position of substitution (ortho, meta, or para) on the benzene ring. Activating groups, which donate electron density to the ring, generally direct incoming electrophiles to the ortho and para positions and increase the reaction rate. libretexts.orgyoutube.com Conversely, deactivating groups, which withdraw electron density, typically direct electrophiles to the meta position and slow down the reaction. libretexts.orgyoutube.com

Electronic Effects and Directing Group Influence of Oxazolyl and Methanamine Substituents

The regioselectivity of electrophilic aromatic substitution (EAS) on the benzene ring of this compound is dictated by the combined electronic effects of the 2-oxazolyl and methanamine substituents. The methanamine group (-CH₂NH₂) is a well-established activating group and an ortho, para-director. The nitrogen atom's lone pair of electrons can be donated to the benzene ring through resonance, increasing the electron density at the ortho and para positions and thereby making the ring more susceptible to attack by electrophiles at these sites. numberanalytics.comwikipedia.org

In this compound, the two substituents are in an ortho relationship. The powerful activating and ortho, para-directing influence of the methanamine group would be expected to dominate. jove.com Therefore, incoming electrophiles would be primarily directed to the positions ortho and para to the methanamine group. However, the presence of the oxazolyl group at one of the ortho positions introduces significant steric and electronic complexity. When two substituents on a benzene ring have competing directing effects, the more strongly activating group generally controls the position of substitution. jove.com In this case, the methanamine group is the stronger activator.

Steric Hindrance Considerations in Aromatic Substitution

Steric hindrance plays a significant role in determining the regiochemical outcome of aromatic substitution reactions involving this compound. The 2-oxazolyl and methanamine groups are located at adjacent positions on the benzene ring, creating a sterically crowded environment.

Further Coupling Reactions

Exploration of Cross-Coupling Partners

The 2-oxazolinyl group is a valuable directing group in transition metal-catalyzed cross-coupling reactions, enabling the functionalization of the ortho C-H bond of the phenyl ring. This has been extensively demonstrated with 2-phenyloxazoline and its derivatives. A variety of cross-coupling partners have been successfully employed in these reactions, primarily with palladium and ruthenium catalysts. These reactions offer a powerful method for constructing carbon-carbon and carbon-heteroatom bonds.

The types of cross-coupling partners that have been explored with 2-aryloxazolines include:

| Cross-Coupling Partner Type | Specific Examples | Catalyst System (Typical) | Reference |

| Aryl Halides | Bromobenzene, Iodobenzene, Chlorobenzene | [RuCl₂(p-cymene)]₂/PPh₃, Pd(OAc)₂/SPhos | capes.gov.br |

| Alkenyl Halides | β-Bromostyrene | [RuCl₂(p-cymene)]₂/PPh₃ | capes.gov.br |

| Organometallic Reagents | Arylboronic acids, Organozinc reagents | Pd(OAc)₂, Ni(acac)₂ | chemrxiv.org |

These reactions typically proceed via an ortho-metalation of the 2-aryloxazoline, directed by the coordination of the oxazoline (B21484) nitrogen to the metal center, followed by reaction with the coupling partner. The specific choice of catalyst, ligands, and reaction conditions can influence the efficiency and selectivity of the coupling process.

Mechanistic Investigations of Key Transformations

The mechanism of key transformations involving this compound, particularly its participation in directed C-H activation and cross-coupling reactions, is of significant interest. While specific mechanistic studies on this exact molecule are not extensively reported, valuable insights can be drawn from investigations of related 2-aryloxazoline systems.

The generally accepted mechanism for the palladium- or ruthenium-catalyzed ortho-arylation of 2-phenyloxazoline involves several key steps:

Coordination: The nitrogen atom of the oxazoline ring coordinates to the metal center (e.g., Pd(II) or Ru(II)).

C-H Activation/Metalation: The coordinated metal center facilitates the cleavage of the ortho C-H bond of the phenyl ring, leading to the formation of a five-membered cyclometalated intermediate. This step is often the rate-determining step of the catalytic cycle. rsc.org

Oxidative Addition: The cross-coupling partner, typically an aryl halide, undergoes oxidative addition to the metal center.

Reductive Elimination: The two organic fragments on the metal center couple and are eliminated, forming the new C-C bond and regenerating the active catalyst.

Derivatization and Structural Modification of 2 2 Oxazolyl Benzenemethanamine

Substitution on the Benzene (B151609) Ring

The benzene ring of 2-(2-Oxazolyl)benzenemethanamine can undergo electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds. msu.edu The position of the incoming electrophile is directed by the two existing substituents: the aminomethyl group (-CH₂NH₂) and the oxazolyl group.

Directing Effects : The -CH₂NH₂ group is generally considered an activating group and an ortho, para-director. Conversely, the oxazolyl ring, being a π-deficient heteroaromatic system, acts as a deactivating group and a meta-director. youtube.comlibretexts.org When multiple substituents are present, the most strongly activating group typically controls the position of further substitution. youtube.com Therefore, electrophilic attack is expected to occur predominantly at the positions ortho and para to the aminomethyl group.

Reaction Types : Standard electrophilic substitution reactions can be applied, though reaction conditions may need to be adjusted to account for the compound's reactivity. libretexts.org For instance, the activating nature of the aminomethyl group may necessitate milder conditions to prevent over-reaction or side reactions. libretexts.orgyoutube.com

Table 1: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2-(2-oxazolyl)benzenemethanamine |

| Halogenation | Br₂, FeBr₃ | 4-Bromo-2-(2-oxazolyl)benzenemethanamine |

| Sulfonation | SO₃, H₂SO₄ | 4-(Aminomethyl)-3-(2-oxazolyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-2-(2-oxazolyl)benzenemethanamine |

Data in this table is derived from foundational principles of electrophilic aromatic substitution. youtube.comlibretexts.org

Functionalization of the Methanamine Nitrogen

The primary amine of the methanamine group is a key site for functionalization, allowing for the introduction of a wide variety of substituents through several common reactions.

N-Acylation : The nitrogen atom can readily react with acyl chlorides or acid anhydrides to form amides. This transformation is often used to protect the amine group or to introduce new functional moieties.

N-Alkylation : Reaction with alkyl halides can lead to the formation of secondary or tertiary amines. The degree of alkylation can be controlled by the stoichiometry of the reactants.

Schiff Base Formation : Condensation with aldehydes or ketones yields imines (Schiff bases), which can be further reduced to form secondary amines.

Table 2: Examples of N-Functionalization Reactions

| Reaction Type | Reagents | Product Structure |

|---|---|---|

| N-Acetylation | Acetic Anhydride, Pyridine | N-[[2-(2-Oxazolyl)phenyl]methyl]acetamide |

| N-Benzylation | Benzyl Bromide, K₂CO₃ | N-Benzyl-2-(2-oxazolyl)benzenemethanamine |

| Iminé Formation | Benzaldehyde | N-[(E)-Phenylmethylidene]-1-[2-(2-oxazolyl)phenyl]methanamine |

Modifications and Substitutions on the Oxazole (B20620) Ring

The oxazole ring is an electron-deficient heterocycle, which dictates its reactivity. wikipedia.org

Electrophilic Substitution : This type of reaction is generally difficult on the oxazole ring but, when forced, occurs at the C5 position. wikipedia.org

Deprotonation : The proton at the C2 position is the most acidic, and its removal with a strong base (like n-butyllithium) generates a lithiated intermediate. This nucleophile can then react with various electrophiles (e.g., silyl (B83357) chlorides, aldehydes) to introduce substituents at the C2 position. wikipedia.org

Table 3: Reactivity of the Oxazole Ring

| Position | Reaction Type | Comments |

|---|---|---|

| C2 | Deprotonation-Substitution | Most acidic proton; allows for introduction of various electrophiles. wikipedia.org |

| C5 | Electrophilic Substitution | Requires activating groups on the ring for the reaction to proceed efficiently. wikipedia.org |

| C4 | N/A | Generally less reactive towards substitution. |

Synthesis of Analogues with Related Heterocycles (e.g., Isoxazole (B147169), Thiazole)

Replacing the oxazole ring with other five-membered heterocycles like isoxazole or thiazole (B1198619) generates structural analogues with distinct electronic and coordination properties. nih.govbepls.com

Isoxazole Analogues : Isoxazoles are commonly synthesized by the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.gov To synthesize the isoxazole analogue of this compound, a synthetic route would start from a precursor such as 2-(3-oxopropyl)benzonitrile, which could be cyclized with hydroxylamine to form the desired 2-(isoxazol-3-yl)benzenemethanamine. There are numerous methods for creating substituted isoxazoles, allowing for a wide variety of analogues. nih.govmdpi.com

Thiazole Analogues : The Hantzsch thiazole synthesis is a classic method for forming a thiazole ring, involving the condensation of an α-haloketone with a thioamide. bepls.com An analogue like 2-(thiazol-2-yl)benzenemethanamine could be prepared from 2-(2-bromoacetyl)benzonitrile (B1603220) and thioformamide. Microwave-assisted and catalyst-free green chemistry approaches have also been developed for thiazole synthesis. bepls.com

Table 4: Heterocyclic Analogues and Synthetic Strategies

| Heterocycle | General Synthetic Method | Key Precursors |

|---|---|---|

| Isoxazole | Cyclocondensation with hydroxylamine. nih.gov | 1,3-Diketones, α,β-Unsaturated Ketones |

| Thiazole | Hantzsch Synthesis. bepls.com | α-Haloketones, Thioamides |

Synthesis of Chiral Derivatives and Ligands

The creation of chiral derivatives of this compound is of significant interest, particularly for applications in asymmetric catalysis where they can serve as bidentate ligands. nih.gov Chirality can be introduced through several strategies:

From Chiral Precursors : The most common approach involves the reaction of a chiral amino alcohol with a nitrile precursor (e.g., 2-cyanobenzaldehyde) to form the oxazoline (B21484) ring, which is then oxidized to the oxazole.

Resolution : A racemic mixture of the final compound can be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.

These chiral ligands, often referred to as "Oxazolinyl-Benzenemethanamine" or similar constructs, can chelate to metal centers through the oxazole nitrogen and the methanamine nitrogen, creating a chiral environment for catalysis.

Structure-Reactivity Relationship (SRR) in Chemical Reactions

The reactivity of this compound and its derivatives is a direct consequence of their molecular structure.

Influence of Benzene Substituents : Electron-donating groups (EDGs) on the benzene ring increase the electron density of the entire molecule. This enhances the basicity and nucleophilicity of the methanamine nitrogen and can make the oxazole ring more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) decrease the basicity of the amine and further deactivate the entire aromatic system towards electrophilic substitution. msu.edu

Influence of Heterocycle : The nature of the five-membered heterocycle significantly impacts the compound's properties. Replacing oxazole with thiazole introduces a "softer" sulfur donor atom, which alters its coordination preferences with metal ions compared to the "harder" oxygen of oxazole. Isoxazole's different nitrogen position changes the geometry and bite angle of the molecule when it acts as a ligand. nih.govbepls.com For example, some studies have shown that isoxazoles with electron-withdrawing groups on an attached phenyl ring display excellent inhibitory activities in certain biological systems. nih.gov

Table 5: Summary of Structure-Reactivity Relationships

| Structural Modification | Effect on Reactivity |

|---|---|

| EDG on Benzene Ring | Increases basicity/nucleophilicity of the amine. Activates the benzene ring for EAS. |

| EWG on Benzene Ring | Decreases basicity/nucleophilicity of the amine. Deactivates the benzene ring for EAS. |

| N-Acylation of Amine | Reduces amine basicity. Creates a sterically hindered environment. |

| Replacement of Oxazole with Thiazole | Changes metal-binding properties (soft vs. hard donor). |

| Replacement of Oxazole with Isoxazole | Alters ligand bite angle and coordination geometry. |

Theoretical and Computational Chemistry Investigations of 2 2 Oxazolyl Benzenemethanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) Studies of Molecular and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For 2-(2-Oxazolyl)benzenemethanamine, a DFT study would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process would yield key structural parameters such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations would elucidate the electronic properties of the molecule. This includes mapping the distribution of electron density, which helps in identifying electron-rich and electron-poor regions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial electronic parameters. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive.

Conformer Analysis and Stability

Molecules with rotatable single bonds, such as the bond connecting the phenyl ring and the methanamine group in this compound, can exist in different spatial arrangements known as conformations. A conformer analysis would involve systematically exploring the potential energy surface of the molecule by rotating key bonds to identify all stable conformers and the transition states that connect them. The relative energies of these conformers would be calculated to determine their populations at a given temperature. This analysis is crucial for understanding which shapes the molecule is likely to adopt and how this might influence its interactions and reactivity.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its potential synthesis routes or its reactivity with other chemical species. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Such studies would provide a detailed understanding of the energetic feasibility and kinetics of reactions involving this compound.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties of a molecule with a useful degree of accuracy. For this compound, these predictions would be invaluable for its identification and characterization.

NMR (Nuclear Magnetic Resonance): Calculations can predict the chemical shifts of ¹H and ¹³C atoms, providing a theoretical spectrum that can be compared with experimental data to confirm the molecular structure.

IR (Infrared): Theoretical calculations of vibrational frequencies can help to assign the absorption bands in an experimental IR spectrum to specific molecular vibrations, such as the stretching and bending of bonds.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Vis region. This provides information about the molecule's chromophores and its color.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study the delocalization of electron density and the nature of bonding within a molecule. It translates the complex molecular orbitals into a more intuitive picture of Lewis-type bonds and lone pairs. For this compound, NBO analysis would be particularly useful for understanding intermolecular interactions. By examining the donor-acceptor interactions between the orbitals of two or more molecules, it is possible to characterize and quantify phenomena like hydrogen bonding. For instance, the interaction between a lone pair on the nitrogen or oxygen atoms of one molecule and an antibonding orbital of a neighboring molecule can be identified and its stabilizing energy calculated. This provides insight into how molecules of this compound might interact with each other or with other molecules in a solution or a solid state.

Molecular Dynamics Simulations for Conformational Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering insights into their conformational flexibility and structural dynamics. For a molecule such as this compound, which possesses several rotatable bonds, MD simulations can elucidate the accessible conformational space, the relative energies of different conformers, and the influence of the surrounding environment on its three-dimensional structure. While specific MD studies on this compound are not extensively documented in public literature, the principles of its conformational behavior can be inferred from computational studies of structurally analogous compounds, such as those containing phenyl and oxazole (B20620) rings. acs.orgnih.gov

The conformational landscape of this compound is primarily dictated by the rotation around three key single bonds, as depicted in the table below. These rotations define the spatial arrangement of the phenyl ring, the oxazole ring, and the methanamine side chain relative to each other. The interplay of steric hindrance and electronic interactions between these moieties governs the stability of various conformers.

Table 1: Key Rotatable Bonds in this compound

| Dihedral Angle | Bond Description | Expected Conformational Influence |

| τ1 | C(phenyl)-C(phenyl)-C(oxazole)-N(oxazole) | Determines the relative orientation of the phenyl and oxazole rings. Planar or near-planar conformations are often favored to maximize π-π interactions, though steric hindrance can induce twisting. |

| τ2 | C(phenyl)-C(oxazole)-N(oxazole)-C(oxazole) | Influences the coplanarity between the phenyl and oxazole rings. |

| τ3 | C(phenyl)-C(phenyl)-CH2-NH2 | Governs the position of the aminomethyl group relative to the phenyl ring. This rotation is crucial for determining the accessibility of the amine for interactions. |

MD simulations can be employed to map the potential energy surface as a function of these dihedral angles. Such simulations would typically involve placing the molecule in a simulated solvent box (e.g., water) to mimic physiological conditions and then solving Newton's equations of motion for all atoms over a certain period, often on the nanosecond to microsecond timescale. ajchem-a.commdpi.com The trajectory data generated from these simulations can be analyzed to understand various aspects of the molecule's dynamic behavior.

The following table presents hypothetical data that could be obtained from an MD simulation of this compound, illustrating the expected conformational preferences.

Table 2: Hypothetical Conformational Analysis Data from a Simulated MD Trajectory

| Dihedral Angle | Predominant Angle Range (degrees) | Relative Population (%) | Key Stabilizing/Destabilizing Interactions |

| τ1 | -30 to 30 | 65 | Favorable π-stacking between the phenyl and oxazole rings. |

| 150 to 180 | 25 | Less favorable, anti-periplanar arrangement. | |

| Other | 10 | Transient, higher energy conformations. | |

| τ3 | -60 to 60 | 70 | Gauche conformation, potentially stabilized by intramolecular hydrogen bonding between the amine and the oxazole nitrogen. |

| 180 | 30 | Anti conformation, minimizing steric clash. |

Furthermore, MD simulations can provide insights into the interaction of this compound with its environment. For instance, the solvent accessible surface area (SASA) can be calculated to understand how different conformers expose or shield their polar and non-polar regions to the solvent. ajchem-a.com In a biological context, MD simulations are invaluable for studying the binding of small molecules to protein targets. By simulating the complex of this compound with a receptor, one can observe the stability of the binding pose, identify key interacting amino acid residues, and even estimate the binding free energy. mdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-(2-Oxazolyl)benzenemethanamine, a suite of one-dimensional and two-dimensional NMR experiments provides a complete picture of its complex structure.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer the initial and most fundamental information regarding the chemical environment of each atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the benzylamine (B48309) moiety and the oxazole (B20620) ring. The aminomethyl (CH₂) protons would likely appear as a singlet, integrating to two protons. The protons on the disubstituted benzene (B151609) ring would present as a complex multiplet pattern in the aromatic region. The two protons on the oxazole ring would also appear in the aromatic region, with chemical shifts influenced by the heteroatoms in the ring.

The ¹³C NMR spectrum complements the proton data by identifying all unique carbon atoms. Key signals would include the aliphatic CH₂ carbon, the aromatic carbons of the benzene ring (including two quaternary carbons), and the three distinct carbons of the oxazole ring, one of which is significantly shifted downfield due to its position between two heteroatoms (O-C=N).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for similar structural motifs.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Benzylic CH₂ | ~3.9 - 4.2 | ~45.0 | Aliphatic region, singlet in ¹H spectrum. |

| Amine NH₂ | ~1.6 - 2.5 | - | Broad singlet, chemical shift can vary with solvent and concentration. |

| Aromatic C-H (Benzene) | ~7.2 - 7.8 | ~125.0 - 130.0 | Complex multiplet pattern due to ortho-substitution. |

| C-H (Oxazole) | ~7.1 and ~7.7 | ~122.0 and ~139.0 | Two distinct signals for the two C-H groups on the oxazole ring. |

| Quaternary C (Benzene) | - | ~130.0 and ~140.0 | Two signals for the carbons attached to the aminomethyl and oxazole groups. |

| Quaternary C (Oxazole, C2) | - | ~161.0 | Carbon atom of the oxazole ring attached to the benzene ring. |

While 1D NMR suggests the types of protons and carbons present, 2D NMR experiments are essential to piece them together and confirm the molecule's connectivity. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, it would be crucial for assigning the adjacent protons within the substituted benzene ring, helping to trace the connectivity around the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J-coupling). emerypharma.com It provides a definitive link between the ¹H and ¹³C assignments for all C-H bonds, such as linking the benzylic CH₂ proton signal to its corresponding carbon signal. columbia.edu

A correlation from the benzylic CH₂ protons to the quaternary carbon of the benzene ring to which the aminomethyl group is attached.

Correlations from the benzene ring protons to the C2 carbon of the oxazole ring, confirming the connection between the two ring systems.

Correlations from the oxazole protons to the carbons of the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are bonded. It can help confirm the proposed conformation, for instance, by showing a spatial correlation between the benzylic CH₂ protons and a proton on the oxazole ring. science.gov

Mass Spectrometry (MS)

Mass spectrometry provides vital information about the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns.

Standard electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would confirm the nominal molecular weight of this compound (C₁₀H₁₀N₂O, MW = 174.2 g/mol ). Under ionization conditions, the molecule fragments in a predictable manner. A study on the fragmentation of related 2-arene-2-oxazolines suggests that fragmentation pathways would likely involve the cleavage of the bonds connecting the two rings and the benzylic substituent. nih.gov

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Notes |

|---|---|---|

| 175 | [M+H]⁺ | Protonated molecular ion, prominent in ESI-MS. |

| 145 | [M-CH₂NH₂]⁺ | Loss of the aminomethyl radical. |

| 117 | [C₇H₅O-C≡N]⁺ | Benzoylium-type ion resulting from cleavage of the oxazole ring. nih.gov |

| 106 | [C₇H₈N]⁺ | Fragment corresponding to the benzylamine portion. |

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion to several decimal places. researchgate.net This high degree of accuracy allows for the unambiguous determination of the compound's elemental formula. For the protonated molecule [C₁₀H₁₁N₂O]⁺, the calculated exact mass is 175.0866, distinguishing it from any other combination of atoms that might have the same nominal mass. This confirmation is a cornerstone of structural verification for a novel compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, identifies the functional groups present in a molecule by detecting the vibrations of its chemical bonds. nih.gov Each functional group (amine, aromatic ring, ether-like linkage) absorbs infrared radiation at a characteristic frequency.

For this compound, the IR spectrum would display key absorption bands that confirm the presence of its constituent parts. mdpi.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400 - 3250 | N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Aromatic C-H Stretch | Benzene and Oxazole Rings |

| 2950 - 2850 | Aliphatic C-H Stretch | Methylene (-CH₂-) |

| ~1650 | C=N Stretch | Oxazole Ring |

| 1600 - 1450 | C=C Stretch | Aromatic Rings |

| ~1250 | Asymmetric C-O-C Stretch | Oxazole Ring nih.gov |

Compound Names

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the various functional groups present in a molecule. For this compound, IR spectroscopy would be expected to reveal characteristic absorption bands for the amine (N-H), aromatic ring (C-H and C=C), and oxazoline (B21484) ring (C=N, C-O-C) functionalities.

A hypothetical table of expected IR absorption bands is presented below based on known values for similar functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch (amine) | 3400-3250 | Typically two bands for a primary amine |

| C-H Stretch (aromatic) | 3100-3000 | Characteristic of the benzene ring |

| C-H Stretch (aliphatic) | 3000-2850 | From the -CH₂- group |

| C=N Stretch (oxazoline) | 1680-1630 | Imine bond within the oxazoline ring |

| C=C Stretch (aromatic) | 1600-1450 | Benzene ring skeletal vibrations |

| N-H Bend (amine) | 1650-1580 | Scissoring vibration of the -NH₂ group |

| C-O-C Stretch (oxazoline) | 1260-1000 | Ether linkage within the oxazoline ring |

| C-N Stretch | 1250-1020 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The benzene ring and the oxazoline ring in this compound constitute a conjugated system. Therefore, one would expect to observe absorption maxima (λmax) in the UV region corresponding to π → π* transitions. The exact wavelengths would be influenced by the solvent used for the analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions, confirming the connectivity and stereochemistry of the molecule. For related compounds like 2-(2-Oxazolin-2-yl)benzene-1,4-diol, X-ray crystallography has been successfully used to elucidate the solid-state structure.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for assessing the purity of a compound and for separating it from reaction mixtures or impurities.

Gas Chromatography (GC)

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. Given its molecular weight and likely boiling point, this compound could potentially be analyzed by GC, likely coupled with a mass spectrometer (GC-MS) for identification of the parent compound and any impurities. The choice of column and temperature program would be critical for achieving good separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique for the separation and quantification of a wide range of organic molecules. For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a suitable buffer, would be a common approach for purity assessment. The retention time would be characteristic of the compound under specific chromatographic conditions.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Building Block for Complex Organic Molecules

The structure of 2-(2-Oxazolyl)benzenemethanamine makes it an exceptionally useful building block, or synthon, for the construction of more elaborate molecular architectures. The oxazole (B20620) ring is a feature found in numerous natural products, many of which exhibit important biological activities. nih.gov In synthetic strategies, oxazoles can serve as masked carboxyl groups or participate as azadienes in Diels-Alder cycloaddition reactions. nih.govresearchgate.netyoutube.com

The benzylamine (B48309) portion of the molecule is also a common precursor in organic chemistry. chemicalbook.comorganic-chemistry.org The primary amine is a key functional handle that can be readily acylated, alkylated, or converted into a wide array of other functional groups. chemicalbook.comnih.gov It is frequently used to introduce a protected nitrogen atom into a target molecule or as a key component in cyclization reactions to form new heterocyclic systems. researchgate.net

The presence of both functionalities in this compound offers multiple, orthogonal sites for chemical modification. This allows for the stepwise and controlled elaboration into highly complex target molecules, making it a valuable intermediate in medicinal chemistry and natural product synthesis. nih.govresearchgate.net

Role in the Development of New Catalysts and Ligands

A significant and promising application for this compound is in the field of asymmetric catalysis. The molecule's geometry is ideally suited for it to act as a bidentate ligand, capable of coordinating to a metal center through two nitrogen atoms: one from the oxazole ring and one from the primary amine. This chelation can form a stable, well-defined chiral environment around the metal if the ligand itself is chiral.

Ligands containing a chiral oxazoline (B21484) ring are among the most successful and widely used in asymmetric catalysis. acs.org Well-known examples like BOX (bis-oxazoline) and PHOX (phosphino-oxazoline) ligands have proven effective in a vast number of enantioselective transformations. acs.orgnih.govresearchgate.net The structure of this compound is analogous to these powerful ligands. By preparing an enantiomerically pure form of the amine, it can be used to generate chiral catalysts for reactions such as:

Asymmetric Hydrogenation: Creating chiral alcohols or amines.

Asymmetric Aldol Reactions: Forming chiral β-hydroxy ketones. utexas.edu

Asymmetric Diels-Alder Reactions: Controlling the stereochemistry of cyclic products. nih.gov

Asymmetric Allylic Alkylation: Generating valuable chiral building blocks. nih.govmdpi.com

The proximity of the chiral center on the aminomethyl group to the metal's active site would allow for direct and effective transfer of stereochemical information, leading to high levels of enantioselectivity in the catalyzed reaction. acs.orgresearchgate.net

Table 1: Potential Catalytic Applications of this compound-Metal Complexes

| Catalytic Reaction | Metal Center | Product Type | Potential Benefit |

|---|---|---|---|

| Asymmetric Hydrosilylation | Rhodium, Iridium | Chiral Alcohols | High Enantioselectivity |

| Asymmetric Allylic Substitution | Palladium, Iridium | Chiral Alkenes | Versatile Chiral Products nih.govmdpi.com |

| Asymmetric Mukaiyama Aldol | Copper, Tin | Chiral Aldol Adducts | Access to β-hydroxy Carbonyls utexas.edu |

| Asymmetric Aza-Friedel-Crafts | Copper | Chiral Benzylamines | Direct C-N Bond Formation acs.org |

Integration into Polymeric Materials and Coatings

The functional groups on this compound provide multiple avenues for its incorporation into polymeric structures, leading to materials with tailored properties. The primary amine is a potent nucleophile that can act as a monomer in step-growth polymerization. For instance, it can react with dicarboxylic acids or their derivatives to form polyamides, or with aldehydes to produce polyimines (Schiff base polymers). The inclusion of the oxazole-benzyl moiety as a pendant group along the polymer backbone could confer specific properties such as enhanced thermal stability, metal-binding capabilities for creating catalytic or sensing materials, or specific optical properties.

Furthermore, the oxazole ring is structurally related to 2-oxazolines, which are the monomers for a well-established class of polymers known as poly(2-oxazoline)s (PAOx). mdpi.com These polymers are synthesized via a living cationic ring-opening polymerization (CROP), which allows for precise control over molecular weight and architecture. acs.orgrsc.org PAOx are gaining significant attention for biomedical applications due to their tunable solubility and biocompatibility. mdpi.com While this compound itself would not undergo CROP, it could be used as a functional initiator (via the amine) or as a side-chain on a 2-oxazoline monomer to create functional PAOx with unique characteristics. nih.govacs.org

Table 2: Potential Polymer Applications for this compound

| Polymer Type | Role of Compound | Potential Polymer Property |

|---|---|---|

| Polyamides | Monomer | Enhanced thermal stability, metal chelation |

| Polyimines | Monomer | Redox activity, stimuli-responsive behavior |

| Poly(2-oxazoline)s | Functional Side-Chain | Biocompatibility, drug-delivery carrier mdpi.comrsc.org |

Precursor for Specialty Chemicals with Tuned Reactivity

Beyond its direct use, this compound is an excellent precursor for a diverse range of specialty chemicals. The reactivity of both the benzylamine and oxazole moieties can be selectively harnessed to generate new derivatives with fine-tuned properties.

The primary amine can be readily transformed into amides, sulfonamides, imines, or secondary and tertiary amines through well-established synthetic protocols. chemicalbook.comnih.gov The aromatic ring can undergo electrophilic substitution reactions, with the substitution pattern being directed by both the aminomethyl and oxazolyl groups. chemicalbook.com

The oxazole ring itself possesses a unique reactivity profile. It is generally stable but can participate in cycloaddition reactions where it acts as a diene component. youtube.compharmaguideline.com The C2 position of the oxazole ring is the most electron-deficient and can be metallated, allowing for the introduction of various electrophiles. researchgate.netpharmaguideline.com Additionally, the oxazole ring can be cleaved under specific oxidative or reductive conditions to yield open-chain amide structures, providing another route for synthetic diversification. pharmaguideline.com This dual reactivity allows chemists to selectively modify one part of the molecule while leaving the other intact, enabling the synthesis of a library of derivatives from a single, versatile precursor. For example, related 2-(halomethyl)oxazoles are known to be effective scaffolds for substitution reactions to prepare various 2-alkylamino- and 2-alkoxy-methyl oxazoles. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Oxazolyl)benzenemethanamine, and how can reaction conditions be optimized?

- Methodology : A typical synthesis involves cyclization of o-phenylenediamine derivatives with oxazole-containing precursors under acidic conditions. For example, heating o-phenylenediamine analogs with acetic acid at 100°C for 2 hours facilitates ring closure, followed by alkaline workup to isolate the product . Optimization includes adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalysts (e.g., ZnCl₂ for Lewis acid-mediated reactions) to improve yield and purity. Post-synthesis purification via recrystallization or column chromatography is critical .

Q. How can spectroscopic techniques characterize this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm the oxazole ring (δ 7.5–8.5 ppm for aromatic protons) and benzenemethanamine backbone (δ 3.5–4.5 ppm for -CH₂-NH₂) .

- IR : Stretching bands at ~1650 cm⁻¹ (C=N of oxazole) and ~3300 cm⁻¹ (N-H of amine) validate functional groups .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

Q. What are the typical chemical reactions involving the oxazole and benzenemethanamine moieties?

- Methodology :

- Substitution : The oxazole’s chlorine atom (if present) undergoes nucleophilic substitution with amines or alkoxides in polar aprotic solvents (e.g., DMSO) at 60–80°C .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxazole ring to a dihydro derivative, altering electronic properties .

- Amine Functionalization : The primary amine can be acylated (e.g., acetic anhydride) or coupled with carbonyl compounds (Schiff base formation) for derivative libraries .

Advanced Research Questions

Q. How do electronic effects of the oxazole ring influence reaction mechanisms in cross-coupling reactions?

- Methodology : Density Functional Theory (DFT) calculations reveal the oxazole’s electron-withdrawing nature stabilizes transition states in Suzuki-Miyaura couplings. Experimental validation involves comparing reaction rates of this compound with electron-rich (e.g., methyl-substituted) vs. electron-poor analogs. Use Pd(PPh₃)₄ as a catalyst and monitor progress via GC-MS .

Q. What in vitro assays are suitable for evaluating microtubule inhibition activity of this compound derivatives?

- Methodology :

- Tubulin Polymerization Assay : Monitor fluorescence changes (ex/em = 355/460 nm) using purified tubulin. Compare IC₅₀ values with paclitaxel (positive control) .

- Cell Cycle Analysis : Treat HeLa cells with derivatives (1–10 µM) for 24 hours, then analyze via flow cytometry (propidium iodide staining) to detect G2/M arrest .

Q. How can contradictory data on reaction yields in oxazole functionalization be resolved?

- Methodology :

- Control Experiments : Replicate reactions under strict anhydrous conditions (e.g., Schlenk line) to exclude moisture interference .

- Isotope Labeling : Use ¹⁵N-labeled amines to track substitution efficiency via NMR .

- Statistical Design : Apply Response Surface Methodology (RSM) to identify optimal temperature, solvent ratio, and catalyst loading .

Q. What strategies enhance the bioactivity of this compound in structure-activity relationship (SAR) studies?

- Methodology :

- Substituent Variation : Introduce electron-donating groups (e.g., -OCH₃) at the benzene ring to enhance membrane permeability .

- Scaffold Hybridization : Fuse with benzimidazole (e.g., via Mannich reaction) to exploit dual heterocyclic pharmacophores .

- Prodrug Design : Convert the amine to a tert-butyl carbamate for improved bioavailability, followed by enzymatic cleavage in vivo .

Q. How can reaction conditions be optimized for large-scale synthesis while maintaining enantiomeric purity?

- Methodology :

- Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric synthesis .

- Continuous Flow Systems : Implement microreactors with controlled residence time (5–10 min) and temperature (70°C) to minimize racemization .

- In-line Analytics : Employ FTIR or Raman spectroscopy for real-time monitoring of enantiomeric excess (ee) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.